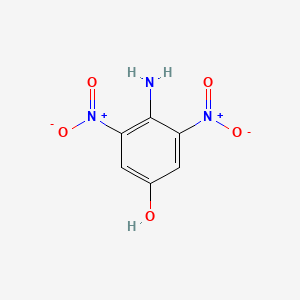

3,5-Dinitro-4-aminophenol

Description

Historical Context and Emergence in Chemical Literature

While a specific, seminal paper detailing the first synthesis of 3,5-Dinitro-4-aminophenol is not readily apparent in the surveyed literature, the historical context of its structural isomers provides valuable insight. The synthesis of a related compound, 4-amino-2,6-dinitrophenol, also known as isopicramic acid, was first reported by Dabney in 1883. chemicalbook.com This was followed by more extensive work on isopicramic acid and its derivatives by Meldola and Reverdin in the early 20th century. chemicalbook.com The synthesis of another isomer, 2-amino-4-nitrophenol (B125904), has been documented through the partial reduction of 2,4-dinitrophenol (B41442). researchgate.net

The general synthetic strategies for producing nitrated aminophenols often involve a multi-step process. A common approach for a related compound, 4-amino-3-nitrophenol, involves the acetylation of p-aminophenol, followed by nitration with nitric acid, and subsequent hydrolysis of the acetyl group. It is plausible that the synthesis of this compound would follow a similar pathway, likely involving the controlled nitration of an appropriately protected aminophenol precursor.

Significance and Academic Relevance of the Dinitro-aminophenol Moiety

The academic relevance of the dinitro-aminophenol moiety stems from the potent and often opposing chemical influences of its constituent functional groups. The nitro groups are strong electron-withdrawing groups, which significantly increase the acidity of the phenolic hydroxyl group and render the aromatic ring electron-deficient. This electron deficiency makes the compound susceptible to nucleophilic aromatic substitution reactions.

Conversely, the amino group is an electron-donating group. The presence of both types of groups on the same aromatic ring creates a "push-pull" electronic system, which can lead to interesting photophysical properties and reactivity. Dinitrophenols, in general, have been historically significant in various industrial applications, including the manufacturing of explosives and pesticides. cdnsciencepub.com For instance, 2,4-dinitrophenol has been used as a precursor for explosives and as a herbicide. cdnsciencepub.com

Aminophenols, on the other hand, are crucial intermediates in the synthesis of a wide range of pharmaceuticals and dyes. researchgate.net For example, p-aminophenol is a key precursor in the industrial synthesis of paracetamol. researchgate.net The combination of these functionalities within the dinitro-aminophenol structure suggests a molecule with a rich and complex chemical profile, holding potential for investigation in materials science and medicinal chemistry.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound itself appears to be limited. While studies on aminophenol derivatives have shown a range of biological activities, including antimicrobial and antidiabetic properties, specific and in-depth research focused solely on the 3,5-dinitro isomer is not abundant in the public domain. researchgate.net

A significant knowledge gap is the lack of comprehensive studies on the biological activities of this compound. While related dinitrophenols are known for their metabolic effects, the specific biological profile of this isomer remains largely unexplored. nih.gov Furthermore, there is a notable absence of published experimental data on its detailed spectroscopic and physicochemical properties.

The synthesis of this compound is often mentioned in the context of being an intermediate, yet detailed and optimized synthetic protocols are not widely reported. guidechem.com This lack of fundamental data hinders further research into its potential applications. For instance, while the "push-pull" nature of its electronic structure suggests potential in nonlinear optics or as a solvatochromic dye, these areas remain uninvestigated for this specific molecule. The exploration of its coordination chemistry with various metal ions could also be a fruitful area of research.

Data Tables

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅N₃O₅ | Current time information in Provincia di Forlì-Cesena, IT. |

| Molecular Weight | 199.12 g/mol | Current time information in Provincia di Forlì-Cesena, IT. |

| CAS Number | 32654-60-7 | guidechem.com |

| IUPAC Name | 4-amino-3,5-dinitrophenol | |

| Canonical SMILES | C1=C(C=C(C(=C1N+[O-])N)N+[O-])O | guidechem.com |

| InChI Key | VUOZSTWVALBKBB-UHFFFAOYSA-N | guidechem.com |

Spectroscopic Data

No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) for this compound was found in the reviewed literature. The following represents expected characteristics based on the analysis of related compounds.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons, the amino group protons, and the hydroxyl group proton would be expected. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro groups and the electron-donating amino group. |

| ¹³C NMR | Resonances for the carbon atoms of the aromatic ring would be observed. The carbons attached to the nitro groups would likely be shifted downfield, while the carbon attached to the amino group would be shifted upfield. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the phenol (B47542), N-H stretches of the amine, and strong symmetric and asymmetric stretches for the nitro groups would be anticipated. |

Structure

3D Structure

Properties

CAS No. |

32654-60-7 |

|---|---|

Molecular Formula |

C6H5N3O5 |

Molecular Weight |

199.12 g/mol |

IUPAC Name |

4-amino-3,5-dinitrophenol |

InChI |

InChI=1S/C6H5N3O5/c7-6-4(8(11)12)1-3(10)2-5(6)9(13)14/h1-2,10H,7H2 |

InChI Key |

VUOZSTWVALBKBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dinitro 4 Aminophenol and Its Derivatives

Reaction Mechanisms and Kinetic Studies in 3,5-Dinitro-4-aminophenol Formation

The formation of this compound involves several key reaction mechanisms. The central transformation is electrophilic aromatic substitution for the nitration steps.

Following the protection of 4-aminophenol (B1666318) as N-(4-hydroxyphenyl)acetamide, the nitration mechanism proceeds as follows:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion (NO₂⁺).

Electrophilic Attack: The electron-rich aromatic ring of the protected aminophenol attacks the nitronium ion. The hydroxyl group strongly directs the incoming electrophile to its ortho positions (C3 and C5).

Resonance Stabilization: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, is formed.

Rearomatization: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.

This process occurs twice to introduce the two nitro groups at the 3 and 5 positions.

Kinetic studies on the formation of dinitrophenols are complex. The rate of nitration is influenced by factors such as the concentration of the nitrating species, temperature, and the nature of the solvent. youtube.com Studies on related compounds, like the activation of myosin ATPase by 2,4-dinitrophenol (B41442) (DNP), show that the electronic properties imparted by the nitro groups significantly influence reactivity. nih.gov The rate of proton-transfer reactions involving dinitrophenol has also been measured, indicating that steric and electronic effects play a crucial role. rsc.org For the catalytic reduction of nitrophenols, kinetic analysis often reveals pseudo-first-order kinetics with respect to the nitrophenol concentration when the reducing agent is in large excess. mdpi.com

Catalytic Approaches and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to green chemistry principles to reduce waste, avoid hazardous reagents, and improve energy efficiency. patsnap.com

Catalytic Nitration: The traditional use of large quantities of strong acids like H₂SO₄ poses environmental and handling risks. Greener alternatives focus on catalytic systems.

Ionic Liquids (ILs): Room temperature ionic liquids are explored as environmentally benign solvents and catalysts for nitration. researchgate.netarkat-usa.org For instance, Brønsted acidic ionic liquids can catalyze the nitration of phenols using NaNO₂, and other systems use metal nitrates like ferric nitrate (B79036) in an ionic liquid medium, which can enhance regioselectivity and allow for easier separation and reuse of the solvent/catalyst system. researchgate.netsharif.edu

Solid Acid Catalysts: Materials like zeolites and sulfated metal oxides are being investigated as replacements for liquid sulfuric acid to simplify product workup and catalyst recovery. researchgate.net

Green Reduction Methods: The reduction of nitro groups is another area where green chemistry has made an impact.

Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas by using a hydrogen donor molecule in the presence of a catalyst.

Metal Nanoparticle Catalysts: The reduction of nitrophenols to aminophenols is a benchmark reaction for testing the efficacy of novel catalysts. mdpi.com Nanoparticles of metals like gold, silver, and copper, sometimes in bimetallic or supported forms (e.g., CuO-nanoleaf/γ-Al₂O₃), are highly efficient catalysts for the reduction of nitrophenols using reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net These catalytic systems often operate in aqueous media at room temperature, offering significant environmental benefits. mdpi.com

The table below summarizes some catalytic approaches relevant to the synthesis of dinitro-aminophenol precursors.

| Reaction Type | Catalyst/System | Precursor Type | Key Advantages | Reference |

|---|---|---|---|---|

| Mononitration | Ferric nitrate in [bbim]BF₄ (Ionic Liquid) | Phenols | High regioselectivity, mild conditions | researchgate.net |

| Nitration | NaNO₂ in Brønsted acidic ionic liquid | Phenols | In situ generation of nitrating agent, room temperature | sharif.edu |

| Reduction | CuO-nanoleaf/γ-Al₂O₃ | p-Nitrophenol | High conversion rate, heterogeneous catalyst | researchgate.net |

| Reduction | CuFe₅O₈ nanoparticles | 4-Nitrophenol | High efficiency, reusable magnetic catalyst | mdpi.com |

Regioselective Synthesis of Isomeric Dinitro-aminophenols and Purification Techniques

The synthesis of a specific isomer of a dinitro-aminophenol requires precise control over the regioselectivity of the reactions. The directing effects of substituents on the aromatic ring are paramount. For this compound, the synthesis from 4-aminophenol relies on the powerful ortho-directing effect of the hydroxyl group (after the amino group is protected).

However, synthesizing other isomers, such as 2-amino-4-nitrophenol (B125904) or 4-amino-3-nitrophenol, requires different strategies.

2-Amino-4-nitrophenol: This isomer is typically synthesized by the selective partial reduction of 2,4-dinitrophenol. google.comgoogle.com The nitro group ortho to the hydroxyl group is preferentially reduced.

4-Amino-3-nitrophenol: This can be prepared from p-aminophenol via a three-step process of acetylation, nitration, and hydrolysis. google.com In this case, the nitration of N-(4-hydroxyphenyl)acetamide can be controlled to favor mononitration at the position ortho to the hydroxyl group.

The table below outlines strategies for synthesizing different aminonitrophenol isomers.

| Target Isomer | Typical Precursor | Key Synthetic Step | Reference |

|---|---|---|---|

| 2-Amino-4-nitrophenol | 2,4-Dinitrophenol | Selective reduction of the C2-nitro group using NaSH | google.comgoogle.com |

| 4-Amino-3-nitrophenol | p-Aminophenol | Acetylation, followed by controlled mononitration and hydrolysis | google.com |

| This compound | p-Aminophenol | Protection of amine, dinitration at C3/C5, deprotection | wyzant.com |

Purification Techniques: Because synthetic routes can produce mixtures of isomers and other byproducts, purification is a critical final step. Common techniques include:

Recrystallization: This is used to purify solid products. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out in a purer form.

Chromatography: Column chromatography is highly effective for separating isomers with different polarities.

Acid-Base Extraction: The phenolic hydroxyl group and the basic amino group allow for separation based on pH-dependent solubility. For instance, aminophenols can be separated from non-basic or non-acidic impurities by dissolving them in acid, washing with an organic solvent, and then neutralizing to precipitate the pure product. google.com

The choice of purification method depends on the specific properties of the isomers and impurities present in the reaction mixture.

Synthetic Routes to Structural Analogs and Functionalized Derivatives of this compound

The creation of structural analogs of this compound involves altering the core phenolic structure to other aromatic or heterocyclic systems while retaining the key dinitro and amino functionalities. Functionalized derivatives, on the other hand, are typically prepared by chemical modification of the amino or hydroxyl groups of the parent molecule.

A significant focus in the synthesis of related compounds has been on energetic materials. For instance, the pyrazole (B372694) analog, 4-amino-3,5-dinitropyrazole (LLM-116), is a well-studied energetic material. researchgate.netchemistry-chemists.com Its synthesis can be achieved from various starting materials, including 4-nitropyrazole, 4-nitro-3,5-dimethylpyrazole, 3,5-dinitropyrazole, and 4-chloropyrazole. researchgate.net One reported synthesis involves the treatment of 3,5-dinitropyrazole with 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO), affording LLM-116 in a 70% yield. chemistry-chemists.com

Further functionalization of these pyrazole analogs has been explored. For example, starting from 3,5-dinitro-4-methylaminopyrazole, a variety of energetic salts and methylene-bridged nitropyrazoles have been synthesized. researchgate.net Diazotization of 4-amino-3,5-dinitropyrazole followed by cyanide substitution and subsequent cycloaddition with sodium azide (B81097) leads to the formation of 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole, another class of energetic derivatives. researchgate.net

Another class of structural analogs is the diphenyl ethers. The synthesis of diaminodiphenyl ethers can be achieved by reacting an aminophenol with a halonitrobenzene. google.com For instance, 4-aminophenol can be reacted with para-chloronitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide (DMF) to produce 4-amino-4'-nitrophenyl ether. google.com Subsequent hydrogenation of the nitro group yields the corresponding diaminodiphenyl ether. google.com While not containing the dinitro substitution pattern of the target molecule, this methodology illustrates a route to ether-linked analogs.

The synthesis of enantiomerically pure structural analogs has also been reported, particularly in the context of medicinal chemistry. The R- and S-isomers of 3,5-dinitro-o-tyrosine have been synthesized through chemoenzymatic methods. nih.gov These compounds, where the phenolic hydroxyl group acts as a bioisostere for a carboxylic acid, demonstrate the application of synthetic strategies to create stereochemically defined analogs for biological evaluation. nih.gov

Functionalization of the amino and hydroxyl groups of related aminophenols is a common strategy for creating derivatives. For example, the synthesis of energetic plasticizers can involve the nitration of precursor molecules containing hydroxyl groups. nih.gov While not directly starting from this compound, the general principle of converting hydroxyl groups to nitrato groups is a potential pathway for creating highly energetic derivatives.

| Derivative Type | Synthetic Approach | Starting Materials Example | Product Example | Key Findings/Applications |

| Heterocyclic Analog | Nucleophilic amination | 3,5-Dinitropyrazole, TMHI | 4-Amino-3,5-dinitropyrazole (LLM-116) | High-density energetic material. researchgate.netchemistry-chemists.com |

| Heterocyclic Analog | Diazotization, substitution, cycloaddition | 4-Amino-3,5-dinitropyrazole | 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole | Energetic derivatives. researchgate.net |

| Diphenyl Ether Analog | Nucleophilic aromatic substitution, reduction | 4-Aminophenol, p-Chloronitrobenzene | 4,4'-Diaminodiphenyl ether | Building block for high-performance polymers. google.com |

| Chiral Analog | Chemoenzymatic synthesis | o-Tyrosine precursors | (R)- and (S)-3,5-Dinitro-o-tyrosine | Studied as AMPA receptor antagonists. nih.gov |

| Energetic Plasticizer | Nitration of polyols | Trifluoroethanol-derived propanediol | 2-Nitrato-1,3-di(trifluoroethoxy)propane | Potential as a high-density energetic plasticizer. nih.gov |

Chemical Reactivity and Transformation Pathways of 3,5 Dinitro 4 Aminophenol

Reactions Involving the Nitro Groups

The nitro groups are powerful electrophilic sites and strongly activate the aromatic ring towards certain transformations, primarily reduction and nucleophilic substitution.

The most common reaction of aromatic nitro groups is their reduction to the corresponding amino groups. This transformation is a fundamental process in synthetic organic chemistry, often employed to introduce amino functionalities. For 3,5-Dinitro-4-aminophenol, the two nitro groups can be reduced to form 3,4,5-triaminophenol. This reduction can be achieved using various reducing agents.

Catalytic hydrogenation is a highly effective method for this transformation. For instance, a related compound, N¹-phenyl-3,5-dinitro-N⁴,N⁴-di-n-butylsulfanilamide, is reduced to its diamino derivative in high yield using palladium on activated carbon (10 wt%) under a hydrogen atmosphere at room temperature nih.gov. This suggests that this compound would undergo a similar reaction to produce 3,4,5-triaminophenol. Other common reduction systems include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

The reduction can sometimes be controlled to yield intermediate nitroso compounds, although this often requires milder or more specific reagents.

Table 1: Representative Reduction Reactions of Aromatic Nitro Compounds

| Starting Material Analogue | Reagents and Conditions | Product | Reference |

| N¹-phenyl-3,5-dinitro-N⁴,N⁴-di-n-butylsulfanilamide | 10% Pd/C, H₂ (1 atm), EtOAc, rt, 1 day | N¹-phenyl-3,5-diamino-N⁴,N⁴-di-n-butylsulfanilamide | nih.gov |

| 4-Nitrophenol | Pd@NiₓB–SiO₂/RGO, NaBH₄ | 4-Aminophenol (B1666318) | rsc.org |

| 4-Nitrophenol | CuFe₅O₈, NaBH₄ | 4-Aminophenol | mdpi.com |

The two nitro groups strongly withdraw electron density from the aromatic ring, particularly at the ortho and para positions relative to themselves. This electron deficiency makes the ring susceptible to attack by nucleophiles, leading to Nucleophilic Aromatic Substitution (SNAr). In the case of this compound, the positions of the nitro groups themselves (C3 and C5) are highly activated.

Strong nucleophiles can displace one or both of the nitro groups. Research on related dinitro-activated systems demonstrates this reactivity. For example, in 5,7-dinitroquinazoline-4-one, a nitro group is displaced by methylamine (B109427) rsc.org. Similarly, various 2,4-dinitrobenzene derivatives react with hydrazine, where a leaving group at position 1 (such as a halogen or an ether) is readily displaced due to activation by the nitro groups at positions 2 and 4 researchgate.net. It is therefore highly probable that this compound would react with potent nucleophiles (e.g., alkoxides, thiolates, or amines) under appropriate conditions, leading to the substitution of one of the nitro groups.

Reactions of the Aminophenol Moiety

The aminophenol portion of the molecule contains three reactive sites: the aromatic ring itself, the hydroxyl group, and the amino group.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. In this compound, the situation is complex. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and ortho-, para-directors. However, the two nitro (-NO₂) groups are exceptionally strong deactivating groups. The net effect is a significant deactivation of the entire aromatic ring, making it highly resistant to typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The positions available for substitution (C2 and C6) are ortho to both an activating group (-OH or -NH₂) and a deactivating group (-NO₂), further complicating reactivity. In general, EAS reactions on such a strongly deactivated ring are not synthetically viable.

The phenolic hydroxyl group can undergo standard reactions such as esterification and etherification.

Etherification: In the presence of a strong base like sodium hydride (NaH), the hydroxyl group is deprotonated to form a phenoxide ion researchgate.net. This phenoxide is a potent nucleophile and can react with alkyl halides (e.g., methyl iodide) in a Williamson ether synthesis to form an ether.

Esterification: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the phenol (B47542) with an acid chloride or acid anhydride (B1165640) under basic conditions (e.g., using pyridine (B92270) or triethylamine (B128534) as a catalyst).

The nucleophilicity of the hydroxyl group is enhanced by the electron-donating amino group but diminished by the electron-withdrawing nitro groups. However, upon deprotonation to the phenoxide, its nucleophilic character becomes dominant, allowing these reactions to proceed.

The primary aromatic amino group is a versatile functional group that can undergo several important transformations.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(4-hydroxy-2,6-dinitrophenyl)acetamide. The nucleophilicity of the amino group is reduced by the strong electron-withdrawing effect of the two nitro groups, meaning that forcing conditions may be required compared to a simple aminophenol. In reactions involving both the hydroxyl and amino groups, the amino group is generally more nucleophilic under neutral or slightly basic conditions and would react preferentially researchgate.net.

Diazotization: Aromatic primary amines react with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form diazonium salts scialert.netresearchgate.net. The amino group of this compound can be converted into a diazonium group (-N₂⁺). This reaction is a cornerstone of synthetic chemistry, as the diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) in Sandmeyer or related reactions nih.govchemicalbook.com. For instance, diazotization followed by treatment with a copper(I) halide would introduce a halogen at the C4 position.

Table 2: Potential Reactions of the Aminophenol Moiety

| Functional Group | Reaction Type | Typical Reagents | Potential Product | Reference (Analogy) |

| Hydroxyl | Etherification | 1. NaH; 2. CH₃I | 4-Amino-1-methoxy-3,5-dinitrobenzene | researchgate.net |

| Hydroxyl | Esterification | Acetic anhydride, Pyridine | 4-Amino-3,5-dinitrophenyl acetate | N/A |

| Amino | Acylation | Acetyl chloride, Pyridine | N-(4-hydroxy-2,6-dinitrophenyl)acetamide | researchgate.net |

| Amino | Diazotization | NaNO₂, HCl, 0-5 °C | 4-Hydroxy-3,5-dinitrophenyldiazonium chloride | scialert.netresearchgate.net |

Thermal and Photochemical Degradation Mechanisms in Controlled Environments

The stability of this compound is compromised by exposure to thermal and photochemical stress, leading to its decomposition through complex reaction mechanisms.

Studies on analogous nitroaromatic compounds, such as 2,4-dinitroanisole (B92663), suggest that thermal decomposition often initiates with the cleavage of the nitro group from the aromatic ring. For instance, the thermal decomposition of 2,4-dinitroanisole commences at approximately 453 K, marked by the release of highly reactive nitrogen dioxide (NO₂). nih.gov This initial step is often followed by a cascade of further reactions. For similar energetic materials, the decomposition can proceed through multi-step reaction models, as observed with 3,4-Dinitrofurazanylfuroxan (DNTF), where a four-step consecutive reaction model (A→B→C→D→E) has been proposed to describe its decomposition process. e3s-conferences.org The thermal decomposition of nitramines like 1,4-dinitropiperazine (B13729250) (DNP) involves the cleavage of N-N and C-N bonds as the primary steps, producing gases such as formaldehyde (B43269) (CH₂O), nitrogen dioxide (NO₂), and nitric oxide (NO). nih.gov

Table 1: Thermal Decomposition Characteristics of Related Nitroaromatic Compounds

| Compound | Decomposition Onset Temperature | Key Decomposition Products | Decomposition Model |

| 2,4-Dinitroanisole | ~453 K nih.gov | NO₂, NO, CO, CO₂, N₂O, CH₃OH nih.gov | Initial C-NO₂ bond cleavage nih.gov |

| 3,4-Dinitrofurazanylfuroxan (DNTF) | Varies with heating rate e3s-conferences.org | Not specified | Four-step consecutive reaction e3s-conferences.org |

| 1,4-Dinitropiperazine (DNP) | Not specified | CH₂O, NO₂, NO, CO₂, HCN nih.gov | Nucleation and growth model nih.gov |

| 3,5-Difluoro-2,4,6-trinitroanisole | 273 °C (in closed condition) semanticscholar.org | Not specified | Single-step decomposition semanticscholar.org |

| 4-Amino-3,5-dinitropyrazole | High decomposition temperature, but low activation energy (108.8 kJ/mol) researchgate.net | Not specified | Not specified |

This table presents data from related compounds to infer potential behavior of this compound due to a lack of direct studies.

Oxidative and Reductive Stability in Various Chemical Media

The presence of both an oxidizable amino group and reducible nitro groups makes the stability of this compound highly dependent on the chemical environment.

The oxidative transformation of aminophenols can be initiated by strong oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that reacts with organic molecules. libretexts.orgyoutube.comiosrjournals.org In acidic media, KMnO₄ is reduced while oxidizing the organic substrate. youtube.com The oxidation of p-aminophenol can proceed through the formation of a quinoneimine intermediate. In acidic conditions, the amino group of p-aminophenol can be protonated to form -NH₃⁺, which is an electron-withdrawing group and deactivates the ring towards electrophilic attack. Conversely, in basic media, the phenolic hydroxyl group can be deprotonated to -O⁻, which is a strongly activating group. askfilo.com

The reductive stability of this compound is primarily governed by the two nitro groups. Catalytic hydrogenation is a common method for the reduction of nitroaromatics to their corresponding amines. youtube.comescholarship.orgyoutube.com This process typically involves the use of a metal catalyst, such as palladium on a support material. The hydrogenation of 2,4-dinitrotoluene (B133949) over a palladium on alumina (B75360) catalyst has been shown to proceed through several stable intermediates, including aminonitrotoluenes and hydroxylaminonitrotoluene. utwente.nl The efficiency of such reductions can be described by kinetic models like the Langmuir-Hinshelwood model, which considers the adsorption of both hydrogen and the organic species onto different active sites of the catalyst. utwente.nl The thermodynamics and kinetics of these hydrogenation reactions can be predicted using descriptors like hydricity, which measures a molecule's ability to bind a hydride ion (H⁻). pnnl.gov

Table 2: Reactivity of Aminophenol and Nitroaromatic Compounds in Different Chemical Media

| Compound/Functional Group | Reagent/Condition | Key Transformation Products | Reaction Type |

| p-Aminophenol | Acidic medium | Protonated amino group (-NH₃⁺) askfilo.com | Acid-base reaction |

| p-Aminophenol | Basic medium | Phenoxide ion (-O⁻) askfilo.com | Acid-base reaction |

| p-Aminophenol | Oxidizing agents | Quinoneimine and polymeric structures | Oxidation |

| Nitroaromatic compounds | Catalytic Hydrogenation (e.g., Pd/C) utwente.nl | Aminoaromatic compounds utwente.nl | Reduction |

| Alkenes | Potassium Permanganate (mild conditions) | Glycols libretexts.org | Oxidation |

| Aldehydes | Potassium Permanganate | Carboxylic acids libretexts.org | Oxidation |

This table summarizes general reactions of the functional groups present in this compound based on studies of related molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dinitro 4 Aminophenol

Vibrational Spectroscopy Studies (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the characteristic vibrational modes of the functional groups within 3,5-Dinitro-4-aminophenol and understanding the non-covalent interactions that influence its structure. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov

Characteristic Vibrational Modes of Nitro and Amino Groups

The vibrational spectra of this compound are dominated by the characteristic frequencies of its nitro (NO₂) and amino (NH₂) functionalities. The nitro group typically exhibits strong symmetric and asymmetric stretching vibrations. The asymmetric stretching mode is generally observed at higher wavenumbers compared to the symmetric stretch.

The amino group presents its own set of characteristic vibrations. The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum. In addition to stretching modes, the amino group also displays scissoring, wagging, and twisting deformations at lower frequencies.

Interactive Table: Characteristic Vibrational Frequencies of Functional Groups in Aromatic Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (NH₂) | Symmetric Stretching | 3300 - 3400 |

| Asymmetric Stretching | 3400 - 3500 | |

| Scissoring | 1590 - 1650 | |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1385 |

| Asymmetric Stretching | 1510 - 1560 | |

| Scissoring | 830 - 870 |

Hydrogen Bonding Interactions and Their Spectroscopic Signatures

The presence of both hydroxyl (-OH) and amino (-NH₂) groups as hydrogen bond donors, and nitro (-NO₂) groups as potential acceptors, allows for the formation of both intramolecular and intermolecular hydrogen bonds in this compound. These interactions cause noticeable shifts in the vibrational frequencies of the involved groups.

Intramolecular hydrogen bonding between the phenolic hydroxyl group and an adjacent nitro group, or between the amino group and a nitro group, can lead to a broadening and red-shifting (a shift to lower wavenumbers) of the O-H and N-H stretching bands in the IR spectrum. The extent of this shift provides an indication of the strength of the hydrogen bond. Intermolecular hydrogen bonding, which occurs between separate molecules, can also influence the vibrational spectra, often resulting in broader absorption bands.

Electronic Absorption and Emission Spectroscopy (UV-Visible and Fluorescence)

Electronic spectroscopy provides valuable information about the chromophoric properties and electronic transitions within the this compound molecule. nih.govnih.govresearchgate.netresearchgate.netnih.govspectrabase.com

Chromophoric Properties and Electronic Transitions

The this compound molecule possesses a highly conjugated system, with the benzene (B151609) ring substituted with electron-withdrawing nitro groups and electron-donating amino and hydroxyl groups. This extensive conjugation gives rise to strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The observed absorption bands are primarily due to π → π* and n → π* electronic transitions.

The π → π* transitions, which are typically of high intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. The presence of the various functional groups influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max).

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of this compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov In polar solvents, the excited state of the molecule, which is often more polar than the ground state, is stabilized to a greater extent. This differential stabilization can lead to a shift in the absorption maximum.

A red shift (bathochromic shift) in the λ_max with increasing solvent polarity is commonly observed for compounds with intramolecular charge transfer character, which is expected in this compound due to the presence of both electron-donating and electron-withdrawing groups. Conversely, a blue shift (hypsochromic shift) may occur in some cases. The study of solvent effects provides insights into the nature of the electronic transitions and the change in dipole moment upon excitation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.govrsc.orghmdb.cahuji.ac.ilnih.govresearchgate.netsemanticscholar.orgresearchgate.netvaia.comchemicalbook.comspectrabase.com

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro groups and the electron-donating amino and hydroxyl groups. Due to the symmetry in this compound, the two aromatic protons would be chemically equivalent and appear as a singlet. The protons of the NH₂ and OH groups would also produce signals, the positions of which can be affected by solvent and hydrogen bonding.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their local electronic environment. Carbons attached to the electron-withdrawing nitro groups would be expected to be deshielded and appear at a lower field (higher ppm), while those attached to the electron-donating amino and hydroxyl groups would be more shielded and appear at a higher field (lower ppm).

¹⁴N NMR spectroscopy can, in principle, provide direct information about the nitrogen atoms in the nitro and amino groups. huji.ac.ilresearchgate.netresearchgate.net However, the ¹⁴N nucleus has a nuclear spin of I=1 and possesses a quadrupole moment, which often leads to broad signals, making high-resolution spectra difficult to obtain. huji.ac.il The chemical shifts of the nitrogen atoms are sensitive to their oxidation state and chemical environment. The nitrogen in the nitro groups would have a significantly different chemical shift compared to the nitrogen in the amino group. Despite the challenges, ¹⁴N NMR can be a valuable tool for characterizing nitrogen-containing compounds. huji.ac.ilresearchgate.net

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H (Aromatic) | 8.0 - 9.0 | Singlet | Deshielded due to two nitro groups. |

| ¹H (Amino) | 4.0 - 6.0 | Broad Singlet | Position is solvent and concentration dependent. |

| ¹H (Hydroxyl) | 9.0 - 11.0 | Broad Singlet | Position is solvent and concentration dependent. |

| ¹³C (C-OH) | 150 - 160 | - | |

| ¹³C (C-NH₂) | 135 - 145 | - | |

| ¹³C (C-NO₂) | 140 - 150 | - | |

| ¹³C (C-H) | 110 - 120 | - | |

| ¹⁴N (Nitro) | +350 to +400 | Broad | Referenced to CH₃NO₂. |

| ¹⁴N (Amino) | -300 to -350 | Broad | Referenced to CH₃NO₂. |

Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide distinct signals corresponding to each unique proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the aromatic protons typically appear as a singlet due to the symmetrical substitution pattern on the benzene ring. The chemical shifts of the amine (-NH₂) and hydroxyl (-OH) protons can vary depending on the solvent and concentration, often appearing as broad singlets.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms attached to the nitro groups (C3 and C5) are expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro groups. The carbon atom bonded to the hydroxyl group (C1) and the amino group (C4) will also have characteristic chemical shifts, as will the two equivalent aromatic carbons (C2 and C6).

Table 1: Representative NMR Spectral Data for Aminophenol Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 4-Aminophenol (B1666318) | DMSO-d₆ | 8.37 (s, 1H, OH), 6.48-6.50 (d, 2H, Ar-H), 6.42-6.44 (d, 2H, Ar-H), 4.38 (s, 2H, NH₂) | 168.09, 153.70, 131.82, 113.18 |

| 2-Aminophenol | DMSO | 8.98 (s, 1H), 6.68 (m, 1H), 6.61 (m, 1H), 6.57 (m, 1H), 6.43 (m, 1H), 4.48 (s, 2H) | 144.51, 137.07, 120.16, 117.16, 115.13, 115.05 rsc.org |

Note: This table provides data for related compounds to illustrate typical chemical shift ranges. Specific data for this compound is needed for a precise assignment.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of atoms in this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. In the case of this compound, this would primarily be useful if there were any observable long-range couplings between the aromatic proton and the amine or hydroxyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the aromatic proton signal to its corresponding carbon signal.

These 2D NMR experiments, used in conjunction, provide a comprehensive and definitive structural elucidation of the molecule in solution.

Mass Spectrometry Investigations

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Molecular Ion Detection and Fragmentation Pattern Analysis

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (199.12 g/mol ). The presence of an odd number of nitrogen atoms (three) would result in an odd nominal molecular weight, consistent with the nitrogen rule. libretexts.org

Electron impact (EI) ionization would likely lead to significant fragmentation of the molecule. chemguide.co.uk Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (mass loss of 46) and NO (mass loss of 30). For phenols, the loss of CO (mass loss of 28) is a characteristic fragmentation. Amines often undergo alpha-cleavage. libretexts.org Therefore, the mass spectrum of this compound would be expected to show fragment ions corresponding to these losses. For instance, a peak at m/z 153 could correspond to the loss of one NO₂ group, and a peak at m/z 107 could arise from the loss of two NO₂ groups. Further fragmentation of these initial ions would lead to a complex pattern of lower mass ions.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.gov For this compound, with a molecular formula of C₆H₅N₃O₅, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is particularly useful for confirming the identity of the compound and for elucidating the elemental composition of each fragment ion observed in the mass spectrum, which in turn helps to propose and validate fragmentation pathways.

X-ray Crystallography and Solid-State Structural Analysis

A single-crystal X-ray diffraction study of this compound would reveal the precise geometry of the benzene ring and the orientation of the amino and nitro functional groups. It would also provide detailed information about the planarity of the molecule and any distortions caused by steric hindrance or intermolecular forces.

Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. rsc.org For this compound, these interactions are expected to be significant and play a crucial role in the stability of the crystal lattice.

Hydrogen Bonding: Strong hydrogen bonds are anticipated between the hydroxyl group (-OH) and the amino group (-NH₂) of one molecule and the nitro groups (-NO₂) of neighboring molecules. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups are strong hydrogen bond acceptors. The hydroxyl group can also participate as a hydrogen bond donor.

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of two strongly electron-withdrawing nitro groups, could facilitate offset π-π stacking interactions between the benzene rings of adjacent molecules. nih.gov

The analysis of the crystal structure would provide quantitative details of these interactions, such as hydrogen bond distances and angles, and the geometry of the π-π stacking, offering a comprehensive understanding of the supramolecular architecture of this compound in the solid state.

Conformational Analysis in the Solid State

The molecular structure of DNAP, with the chemical formula C₆H₅N₃O₅ and a molar mass of 199.12 g/mol , features a phenol (B47542) ring substituted with two nitro groups at positions 3 and 5, and an amino group at position 4. The planarity of the benzene ring and the orientation of the functional groups are key aspects of its conformational analysis. Intramolecular hydrogen bonding between the amino and nitro groups, as well as intermolecular hydrogen bonding involving the phenolic hydroxyl group, are expected to play a significant role in stabilizing the solid-state conformation.

Table 1: Hypothetical Bond Data for this compound (Based on Analogous Structures)

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) | Dihedral Angle | Expected Angle (°) |

|---|---|---|---|---|---|

| C-N (amino) | ~1.37 | C-C-N (amino) | ~120 | C-C-N-O (nitro) | Variable |

| C-N (nitro) | ~1.48 | O-N-O (nitro) | ~125 | ||

| N-O (nitro) | ~1.22 | C-C-O (hydroxyl) | ~119 | ||

| C-O (hydroxyl) | ~1.36 | ||||

| C-C (aromatic) | ~1.39 |

Note: This table is illustrative and based on data from structurally similar compounds. Specific experimental data for this compound is required for accurate values.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability, even though they are chemically identical. The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphic forms of an active pharmaceutical ingredient can affect its bioavailability and therapeutic efficacy. europeanpharmaceuticalreview.com

For nitroaromatic compounds, polymorphism is a frequently observed phenomenon. Studies on related molecules, such as nitro-acetophenone, have demonstrated the existence of different polymorphic forms that can be obtained by varying crystallization conditions. researchgate.netnih.gov These polymorphs often differ in their crystal packing and intermolecular interactions.

In the case of this compound, the potential for polymorphism arises from the possibility of different hydrogen bonding networks and packing arrangements in the solid state. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitro and hydroxyl groups) allows for a variety of supramolecular synthons.

A thorough polymorph screen would involve crystallizing this compound from a range of solvents under various conditions (e.g., temperature, evaporation rate) and characterizing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. criver.com

Table 2: Potential Polymorphic Characteristics of this compound

| Polymorph | Crystal System | Space Group | Key Differentiating Feature |

|---|---|---|---|

| Form I | Hypothetical | Hypothetical | Different hydrogen bonding pattern |

| Form II | Hypothetical | Hypothetical | Altered molecular packing |

Note: This table is speculative. Experimental studies are necessary to identify and characterize any polymorphs of this compound.

While direct experimental evidence for polymorphism in this compound is not currently available in the reviewed literature, the structural characteristics of the molecule strongly suggest that different polymorphic forms could exist. Future research focusing on a systematic polymorph screen of this compound would be highly valuable to fully understand its solid-state behavior.

Computational and Theoretical Chemistry of 3,5 Dinitro 4 Aminophenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the molecular-level properties of compounds like 3,5-Dinitro-4-aminophenol. These methods provide insights into the molecule's three-dimensional structure, electron distribution, and orbital energies, which are fundamental to understanding its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable geometric arrangement of atoms in a molecule, known as the ground-state geometry. For this compound, a DFT optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed. This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the minimum electronic energy.

The optimization would likely reveal a nearly planar benzene (B151609) ring. However, slight out-of-plane twisting of the nitro (-NO₂) and amino (-NH₂) groups might be observed due to steric hindrance and intramolecular hydrogen bonding between the amino group's hydrogen and the oxygen of an adjacent nitro group. The phenolic hydroxyl (-OH) group's orientation would also be a key parameter determined by the optimization.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N (amino) Bond Length | ~1.37 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| N-O (nitro) Bond Length | ~1.23 Å |

| C-O (hydroxyl) Bond Length | ~1.35 Å |

| O-H (hydroxyl) Bond Length | ~0.96 Å |

| C-C-C Bond Angle | ~120° |

| O-N-O Bond Angle | ~124° |

Molecular Orbital Analysis (HOMO-LUMO Energies, Frontier Orbitals)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino and hydroxyl groups and the phenyl ring. Conversely, the LUMO would be concentrated on the electron-withdrawing nitro groups. This distribution facilitates intramolecular charge transfer upon electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -3.0 |

| HOMO-LUMO Gap | 3.5 |

Charge Distribution and Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In the MEP map of this compound, the most negative potential (red) would be located around the oxygen atoms of the nitro and hydroxyl groups, signifying these as sites for electrophilic interaction. The most positive potential (blue) would likely be found near the hydrogen atoms of the amino and hydroxyl groups, indicating their susceptibility to nucleophilic attack. The aromatic ring itself would exhibit intermediate potential.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations allow for the simulation of a molecule's spectroscopic properties, such as its vibrational and electronic spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and the accuracy of the computational model.

Simulated Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational spectra (infrared and Raman) can be calculated from the optimized geometry of this compound using DFT. These calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

By comparing the simulated spectrum with an experimentally obtained one, researchers can make detailed assignments of the observed spectral bands to specific molecular vibrations. For instance, characteristic stretching frequencies for the N-H, O-H, C=C (aromatic), and N=O bonds would be identified. Discrepancies between the theoretical and experimental spectra can often be resolved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other limitations of the computational model.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric Stretch | ~3350 |

| Amino (-NH₂) | Asymmetric Stretch | ~3450 |

| Hydroxyl (-OH) | Stretch | ~3600 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |

| Aromatic C-H | Stretch | ~3100 |

Electronic Transition Predictions and UV-Vis Spectral Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectrum (UV-Vis) of a molecule. This technique calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict strong electronic transitions in the UV and visible regions. These transitions would correspond to the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The primary transitions are expected to have significant charge-transfer character, moving electron density from the electron-rich aminophenol portion of the molecule to the electron-deficient dinitro-substituted regions. The simulated spectrum can be a valuable tool for interpreting experimental UV-Vis data and understanding the photophysical properties of the compound.

Table 4: Predicted Electronic Transitions for this compound (Illustrative)

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S₀ → S₁ | 410 | 0.25 |

| S₀ → S₂ | 320 | 0.15 |

| S₀ → S₃ | 280 | 0.30 |

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure, and computational methods for predicting NMR chemical shifts have become increasingly accurate and integral to spectral analysis. nih.gov For this compound, theoretical calculations, typically employing Density Functional Theory (DFT), can provide valuable predictions of ¹H and ¹³C NMR chemical shifts. These calculations help in the assignment of experimental spectra and offer insights into the electronic environment of the nuclei.

The chemical shifts for this compound are influenced by the electronic effects of its substituents: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the strongly electron-withdrawing nitro (-NO₂) groups. By analogy with simpler, related compounds like 4-aminophenol (B1666318) and 3-aminophenol, the expected shifts can be estimated. For instance, in 4-aminophenol, the aromatic protons appear as two multiplets, typically around 6.4-6.7 ppm. nih.govchemicalbook.com The protons of the aromatic ring in this compound are expected to be shifted significantly downfield due to the powerful deshielding effect of the two nitro groups. The single aromatic proton (at C2) would likely appear at a much higher chemical shift. The protons of the -OH and -NH₂ groups would be observable, with their shifts being sensitive to solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR chemical shifts would also reflect the substituent effects. The carbons bearing the nitro groups (C3 and C5) are expected to be significantly downfield, while the carbons attached to the amino (C4) and hydroxyl (C1) groups will also show characteristic shifts influenced by these functionalities.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on computational principles and data from analogous compounds. Actual experimental values may vary.

| Atom | Estimated Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| Aromatic C-H (1H) | > 8.0 | Strong deshielding from two meta-nitro groups. |

| Amino -NH₂ (2H) | 4.0 - 6.0 | Variable due to H-bonding and exchange; influenced by adjacent nitro groups. |

| Hydroxyl -OH (1H) | 9.0 - 11.0 | Phenolic proton, downfield shift enhanced by electron-withdrawing groups. |

| ¹³C NMR | ||

| C1 (-OH) | 150 - 160 | Typical for a phenolic carbon, influenced by nitro groups. |

| C2 | 120 - 130 | Aromatic CH carbon, shifted downfield. |

| C3, C5 (-NO₂) | 140 - 150 | Significantly deshielded by the attached nitro groups. |

| C4 (-NH₂) | 130 - 140 | Shift influenced by both amino and adjacent nitro groups. |

| C6 | 120 - 130 | Aromatic CH carbon, similar to C2. |

Thermochemical Properties Calculation (e.g., Heat of Formation, Bond Dissociation Energies)

Computational chemistry provides robust methods for calculating the thermochemical properties of molecules, such as the heat of formation (ΔHf) and bond dissociation energies (BDEs), which are crucial for understanding the stability and energetic behavior of compounds like this compound.

Heat of Formation (ΔHf): The standard enthalpy of formation can be calculated using various quantum chemical methods, including high-level ab initio and DFT approaches. nih.gov These calculations typically involve computing the total electronic energy of the molecule and then applying thermochemical corrections. For energetic materials, predicting ΔHf is important for assessing their performance and stability.

Bond Dissociation Energies (BDEs): BDE is the enthalpy change required to break a specific bond homolytically. wikipedia.org It is a direct measure of bond strength. DFT studies have been effectively used to calculate BDEs for various bonds in substituted phenols. mdpi.comresearchgate.net

For this compound, several key BDEs determine its reactivity and degradation pathways:

O-H Bond: The BDE of the phenolic O-H bond is a critical parameter. For the parent phenol (B47542) molecule, the experimental O-H BDE is around 87-89 kcal/mol. mdpi.com Electron-withdrawing groups like -NO₂ increase the O-H BDE, while electron-donating groups like -NH₂ decrease it. In p-aminophenol, the BDE is lowered to about 77.9 kcal/mol, whereas in p-nitrophenol, it is increased to 91.7 kcal/mol. mdpi.comresearchgate.net For this compound, the presence of two nitro groups is expected to significantly increase the O-H BDE compared to phenol, though this effect is partially counteracted by the amino group.

N-H Bond: The BDE of the N-H bonds in the amino group is also important. In aniline, the N-H BDE is around 88 kcal/mol. The adjacent electron-withdrawing nitro groups in this compound would likely influence this value.

C-N Bonds: The strengths of the C-NO₂ and C-NH₂ bonds are key to the molecule's thermal stability. The C-NO₂ bond in nitroaromatics is often the weakest bond, and its dissociation is a common initial step in thermal decomposition. The BDE for the C-NO₂ bond in nitrobenzene (B124822) is approximately 71 kcal/mol.

Table 2: Calculated and Estimated Bond Dissociation Energies (BDE) for Key Bonds

| Bond | Molecule/System | BDE (kcal/mol) | Method/Reference |

| O-H | Phenol | 87.3 ± 1.5 | Experimental mdpi.com |

| O-H | p-Aminophenol | 77.9 | Calculated (RO)B3LYP mdpi.comresearchgate.net |

| O-H | p-Nitrophenol | 91.7 | Calculated (RO)B3LYP mdpi.comresearchgate.net |

| C-H | Benzene | 112.9 ± 0.5 | Experimental wikipedia.org |

| N-H | Aniline | ~88 | General BDE Tables |

| C-NO₂ | Nitrobenzene | ~71 | General BDE Tables |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping out potential reaction pathways and identifying the associated transition states, providing a deep understanding of reaction mechanisms and kinetics. For this compound, this includes studying its synthesis, decomposition, and electrochemical behavior.

Theoretical studies on the electrochemical oxidation of p-aminophenol, for instance, have utilized DFT to calculate geometric parameters, vibrational frequencies, and thermochemical values for the reactants and products. researchgate.net Such studies show that p-aminophenol undergoes a two-electron, two-proton oxidation process to form p-quinonimine. researchgate.net A similar approach can be applied to this compound to predict its electrochemical behavior, which would be significantly influenced by the dinitro substitution.

Furthermore, reaction pathway analysis can elucidate thermal decomposition mechanisms. For nitroaromatic compounds, the initial step is often the cleavage of the C-NO₂ bond. Transition state theory can be used to calculate the activation energies for these and subsequent reaction steps.

Kinetic studies on the aminolysis of related compounds, such as 4-nitrophenyl 3,5-dinitrobenzoate (B1224709), have employed computational analysis to support proposed mechanisms involving the formation of a tetrahedral intermediate. researchgate.net These types of calculations can determine whether a reaction proceeds via a stepwise or concerted mechanism by locating the transition states and intermediates along the reaction coordinate. researchgate.net For this compound, modeling could explore reactions of the amino group, such as acylation or alkylation, and predict the favorability of different pathways.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure and properties of this compound are governed by a network of intermolecular interactions, principally hydrogen bonding and π-π stacking. Computational studies are essential for quantifying these non-covalent forces.

Hydrogen Bonding: this compound has multiple sites for hydrogen bonding: the -OH and -NH₂ groups act as H-bond donors, while the oxygen atoms of the nitro and hydroxyl groups act as H-bond acceptors.

Intramolecular H-bonding: There is potential for an intramolecular hydrogen bond between the amino group (-NH₂) and the adjacent ortho-nitro group (-NO₂). This type of interaction is common in ortho-substituted anilines and can affect the molecule's conformation and reactivity.

Intermolecular H-bonding: Strong intermolecular hydrogen bonds are expected to form, linking molecules into complex supramolecular architectures. nih.gov The phenolic -OH can form strong O-H···O or O-H···N bonds, and the -NH₂ group can participate in N-H···O bonds. nih.govconicet.gov.ar Computational studies using methods like DFT can quantify the energies of these interactions, which can be substantial, often in the range of -10 to -30 kcal/mol for strong H-bonds in similar systems. nih.govresearchgate.net

π-π Stacking: The aromatic ring of this compound is electron-deficient due to the two nitro groups. This makes it an ideal candidate for π-π stacking interactions with electron-rich aromatic systems. rsc.org However, it can also stack with identical molecules in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize dispersion forces. arxiv.orgresearchgate.net

Studies on related systems, like the p-aminophenol···p-cresol dimer, show that π-stacked and hydrogen-bonded isomers can be nearly isoenergetic in the ground state. rsc.org

In crystals of related dinitro-aromatic compounds, π-π stacking interactions are a dominant feature, with typical ring-centroid separations of about 3.6 Å. nih.gov The interaction energy for π-π stacking in halogenated 3-methylindoles, a related heterocyclic system, has been calculated to be in the range of -6 to -10 kcal/mol, indicating the significance of this force. nih.gov

Applications and Advanced Material Science Perspectives of 3,5 Dinitro 4 Aminophenol

Role as a Precursor in the Synthesis of Functional Materials

3,5-Dinitro-4-aminophenol serves as a valuable precursor in the synthesis of a variety of functional materials, owing to its unique chemical structure that includes nitro, amino, and hydroxyl groups. These reactive sites allow for its incorporation into dyes, polymers, and as an intermediate in the production of pharmaceuticals.

Dye and Pigment Chemistry

While specific examples of dyes and pigments synthesized directly from this compound are not extensively detailed in the provided search results, the broader class of aminophenols and nitrophenols are well-established intermediates in the dye industry. For instance, related compounds like 3-nitro-4-aminophenol are used in hair dye formulations to produce a range of colors. nbinno.com The presence of the chromophoric nitro groups and the auxochromic amino and hydroxyl groups in this compound suggests its potential as a building block for creating new dye molecules. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a major class of colorants.

Polymer Chemistry Applications (e.g., Monomer, Cross-linking Agent)

The multifunctional nature of this compound lends itself to applications in polymer chemistry. The amino and hydroxyl groups can react with monomers containing, for example, carboxylic acid or isocyanate functionalities to be incorporated into polymer chains. This would introduce the dinitro-substituted aromatic ring as a pendant group, potentially modifying the thermal, optical, or energetic properties of the polymer.

Furthermore, with two reactive sites (amino and hydroxyl), it can act as a cross-linking agent. Cross-linking is a process that forms a three-dimensional network structure in polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. For instance, in an epoxy resin system, the amino and hydroxyl groups could react with the epoxide rings, thereby connecting different polymer chains. Similarly, it could be used with diisocyanates in the formation of polyurethane networks. The nitro groups would remain as functional moieties within the polymer matrix, potentially offering further sites for modification or contributing to specific material properties.

Pharmaceutical Intermediates (excluding any clinical aspects)

Aminophenol derivatives are significant in the pharmaceutical industry. sncl.comnih.gov For example, 4-aminophenol (B1666318) is a key intermediate in the synthesis of paracetamol. wikipedia.org While direct applications of this compound as a pharmaceutical intermediate are not explicitly detailed, its structural motifs are found in various biologically active molecules. The synthesis of new pharmaceutical candidates often involves the use of versatile building blocks that can be chemically modified to create a library of compounds for screening. The presence of three distinct functional groups on the aromatic ring of this compound makes it a candidate for such a role. For instance, the amino group can be acylated or alkylated, the hydroxyl group can be etherified, and the nitro groups can be reduced to amino groups, opening up a wide array of possible derivatives for further investigation in drug discovery processes.

Energetic Material Considerations

The high nitrogen and oxygen content conferred by the two nitro groups, combined with the fuel value of the aminophenol backbone, makes this compound a compound of interest in the field of energetic materials. Its stability and sensitivity are critical parameters in assessing its potential utility.

Thermodynamic Stability and Decomposition Kinetics

The thermal stability of energetic materials is a crucial factor for their safe handling, storage, and application. While specific decomposition kinetics for this compound were not found, studies on related dinitropyrazole compounds offer insights. For example, 3,5-dinitropyrazole derivatives have been shown to possess good thermal stabilities. acs.orgresearchgate.net The decomposition of such compounds often begins with the loss of a nitro group. researchgate.net The thermal stability of energetic materials is often assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For instance, the decomposition temperature of some 3,5-DNP compounds can be as high as 255.1 °C. acs.org The study of decomposition kinetics involves determining parameters like activation energy (E) and the pre-exponential factor (A), which describe the energy barrier and the frequency of collisions for the decomposition reaction. For example, for 2,4,6-trinitro-3,5-difluorophenol, the average apparent activation energy of thermal decomposition was calculated to be 122.65 kJ·mol⁻¹ with a pre-exponential factor of 1.37×10¹³ min⁻¹. energetic-materials.org.cn

Impact Sensitivity and Friction Sensitivity Analysis

Impact and friction sensitivity are measures of an energetic material's susceptibility to initiation by mechanical stimuli. Lower sensitivity is generally desirable for safer handling. For many energetic compounds, including those based on dinitropyrazole, sensitivities are determined using standardized tests like the BAM fallhammer for impact and the BAM friction apparatus. drdo.gov.intaylorandfrancis.com For instance, some energetic salts based on the 4-amino-3,5-dinitropyrazolate anion exhibit low impact sensitivity (>60 J). researchgate.netrsc.org The friction sensitivity is often reported as the load at which ignition or decomposition occurs. For example, some materials are reported as insensitive to friction up to a load of 360 N. taylorandfrancis.com The sensitivity of an energetic material can be influenced by factors such as crystal structure and the presence of intermolecular interactions like hydrogen bonding. researchgate.net Coating energetic crystals with polymers like nitrocellulose has been shown to reduce friction sensitivity. mdpi.com

Detonation Performance Parameters (e.g., Velocity, Pressure)

The detonation performance of an energetic material is a critical measure of its explosive power. For this compound and related compounds, these parameters are determined through both experimental testing and theoretical calculations. The detonation velocity, the speed at which the detonation wave travels through the explosive, and the detonation pressure, the pressure at the detonation front, are key indicators of performance.

The performance of energetic materials is intrinsically linked to their chemical structure and density. For example, 1,1-diamino-2,2-dinitroethene (FOX-7) exhibits a detonation velocity of 8335 m/s at a density of 1.76 g/cm³. wikipedia.org Another well-known insensitive high explosive, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), has a detonation velocity of 7350 m/s at a density of 1.80 g/cm³. wikipedia.org Theoretical calculations using methods like the Kistiakowsky-Wilson equation of state are often employed to predict these parameters for novel compounds. researchgate.net

The following table presents a comparison of detonation parameters for several relevant energetic materials.

Table 1: Detonation Performance of Selected Energetic Materials

| Compound | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) |

|---|---|---|---|

| 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene | - | 8746 researchgate.net | Calculated |

| 1,3,5-trinitrotriazacyclohexane | RDX | 8748 researchgate.net | - |

| 1,1-diamino-2,2-dinitroethene | FOX-7 | 8335 wikipedia.org | 1.76 |

| 1,3,5-triamino-2,4,6-trinitrobenzene | TATB | 7350 wikipedia.org | 1.80 |

| Diazodinitrophenol | DDNP | 7100 wikipedia.org | 1.63 |

Thermal Analysis Techniques (e.g., DSC, TGA) for Energetic Evaluation

Thermal analysis techniques are indispensable for evaluating the stability and energetic properties of compounds like this compound. crimsonpublishers.comperkinelmer.com The two primary methods used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). psu.edudtic.mil

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. psu.edu This technique can identify melting points, phase transitions, and exothermic decomposition events. The onset temperature of decomposition and the total energy released (enthalpy) are critical parameters for assessing the thermal stability and energetic output of a material. dtic.mil For example, in related dinitropyrazole compounds, DSC has been used to determine decomposition temperatures, which for some derivatives exceed 250°C. acs.org

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a controlled rate. crimsonpublishers.com TGA provides information about the decomposition temperature range and the amount of volatile products released. When coupled with techniques like mass spectrometry (TGA-MS), it allows for the identification of the gaseous decomposition products. psu.edu

The thermal stability of energetic materials is a key safety and performance characteristic. For instance, a thermal analysis of 7-amino-4,6-dinitrobenzofuroxan showed no thermal events up to 240°C, indicating good thermal stability in the solid phase. dtic.mil The thermal behavior of energetic materials can be complex, and the data from DSC and TGA are crucial for understanding their decomposition pathways and potential hazards. researchgate.net

The table below summarizes the types of information obtained from these thermal analysis techniques.

Table 2: Information from Thermal Analysis Techniques

| Technique | Data Obtained | Applications in Energetic Material Evaluation |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Heat flow changes with temperature | Determination of melting and crystallization temperatures, glass transition temperature, heat capacity, and exothermic decomposition energy. psu.edu |

Optical and Electronic Material Applications (e.g., NLO materials, Sensors)

The molecular structure of this compound, featuring both electron-donating (amino and hydroxyl) and strong electron-withdrawing (dinitro) groups on an aromatic ring, makes it and its derivatives interesting candidates for applications in optical and electronic materials.

Non-Linear Optical (NLO) Materials: Organic molecules with significant charge transfer characteristics can exhibit large second and third-order non-linear optical responses. nih.gov This property is crucial for applications in photonics and optoelectronics, such as optical switching and data storage. nih.govresearchgate.net The presence of both donor and acceptor groups in aminophenol derivatives can lead to substantial NLO properties. For example, 3-Aminopyridinium 3,5-dinitrobenzoate (B1224709) has been studied as a promising NLO crystal. researchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the NLO properties of new materials. nih.gov

Sensors: The electrochemical properties of aminophenol derivatives allow for their use in the development of chemical sensors. Electrochemical sensors based on modified electrodes have been fabricated for the detection of various analytes, including 4-aminophenol. nih.gov These sensors often rely on the electro-oxidation of the aminophenol moiety. For instance, a sensor using a laser-induced carbon electrode modified with multi-walled carbon nanotubes and polyaniline demonstrated a low detection limit for 4-aminophenol. nih.gov Similarly, molecularly imprinted polymers using o-aminophenol have been developed for the selective detection of norepinephrine. nih.gov The reactivity of the dinitrophenol structure has also been utilized in creating sensors for compounds like 2,4-dinitrophenol (B41442). rsc.org

Advanced Synthesis of Novel Materials Incorporating the this compound Moiety

The this compound moiety serves as a versatile building block for the synthesis of more complex and functional materials. Its reactive sites—the amino group, the hydroxyl group, and the aromatic ring—allow for a variety of chemical modifications to tailor the properties of the resulting compounds.

Research in this area focuses on creating novel energetic materials with improved performance and reduced sensitivity. For example, the synthesis of N-substituted 3,5-dinitropyrazoles has led to liquid explosives with low melting points, suitable for specialized applications. acs.org The amino group in similar structures, such as 4-amino-3,5-dinitropyrazole, can act as a nucleophile, enabling the synthesis of larger, more complex energetic molecules. researchgate.net

The synthesis of derivatives often involves multi-step reaction sequences. For instance, 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene was synthesized from a macrocyclic precursor through ring-opening and subsequent nitration. researchgate.net Another approach involves the "scaffold hopping" technique, where a pseudo-ring formed by an intramolecular hydrogen bond is used to design novel derivatives, as demonstrated in the synthesis of potent phosphodiesterase 5 inhibitors from 4-aminopyrimidine (B60600) derivatives. nih.gov

The goal of these synthetic efforts is to create materials with enhanced properties, such as higher detonation performance, greater thermal stability, and specific optical or electronic characteristics. The versatility of the aminodinitrophenol scaffold continues to make it an attractive starting point for the development of advanced materials.

Environmental Chemical Behavior and Abiotic Degradation of 3,5 Dinitro 4 Aminophenol

Photodegradation Mechanisms in Aqueous and Solid Phases

Photodegradation, the breakdown of compounds by light, is a critical process in the environmental attenuation of many organic pollutants. For 3,5-Dinitro-4-aminophenol, both direct and indirect photolysis are potential transformation pathways in aquatic and terrestrial environments.